(2R)-1-(4-acetyl-3-methylpiperazin-1-yl)-2-amino-2,3-dimethylbutan-1-one
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Overview
Description
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving protecting group strategies to ensure selective reactions at each step.
Industrial Production Methods
Industrial production of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.
Scientific Research Applications
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
- The presence of the acetyl and amino groups in (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
(2R)-1-(4-acetyl-3-methylpiperazin-1-yl)-2-amino-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)13(5,14)12(18)15-6-7-16(11(4)17)10(3)8-15/h9-10H,6-8,14H2,1-5H3/t10?,13-/m1/s1 |
InChI Key |
ICSNOCHIZHGIIL-JLOHTSLTSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)C)C(=O)[C@@](C)(C(C)C)N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C(=O)C(C)(C(C)C)N |
Origin of Product |
United States |
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